molecular formula C22H31N5O3S B10921766 1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B10921766
M. Wt: 445.6 g/mol
InChI Key: OWBOGWYEHWGIKM-UHFFFAOYSA-N
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Description

1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core linked to a phenyl ring, which is further substituted with a sulfonyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the formation of the piperazine ring. The final step involves the sulfonylation of the phenyl ring and the coupling of the pyrrolidin-2-one moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring or the piperazine moiety.

Scientific Research Applications

1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • 1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one
  • 1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-thione
  • 1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-amine

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H31N5O3S

Molecular Weight

445.6 g/mol

IUPAC Name

1-[4-[4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C22H31N5O3S/c1-4-27-18(3)21(17(2)23-27)16-24-12-14-25(15-13-24)31(29,30)20-9-7-19(8-10-20)26-11-5-6-22(26)28/h7-10H,4-6,11-16H2,1-3H3

InChI Key

OWBOGWYEHWGIKM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)C

Origin of Product

United States

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